4-(Difluoromethoxy)pyridin-2-amine
CAS No.: 1206972-19-1
Cat. No.: VC2729548
Molecular Formula: C6H6F2N2O
Molecular Weight: 160.12 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1206972-19-1 | 
|---|---|
| Molecular Formula | C6H6F2N2O | 
| Molecular Weight | 160.12 g/mol | 
| IUPAC Name | 4-(difluoromethoxy)pyridin-2-amine | 
| Standard InChI | InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | 
| Standard InChI Key | OQDCFCSJGPOPQD-UHFFFAOYSA-N | 
| SMILES | C1=CN=C(C=C1OC(F)F)N | 
| Canonical SMILES | C1=CN=C(C=C1OC(F)F)N | 
Introduction
Chemical Properties and Structure
4-(Difluoromethoxy)pyridin-2-amine possesses a well-defined chemical structure with specific physicochemical properties that influence its behavior in various chemical and biological systems. The key chemical properties of this compound are summarized in the following table:
The molecular structure features a pyridine ring with a difluoromethoxy group (−OCHF₂) at the 4-position and an amino group (−NH₂) at the 2-position. The presence of the difluoromethoxy group is particularly notable as it influences several key properties of the molecule:
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Enhanced lipophilicity compared to non-fluorinated analogs 
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Improved metabolic stability 
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Altered electronic properties of the pyridine ring 
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Modified hydrogen-bonding capabilities 
The standard InChI notation for this compound is InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10), and its SMILES representation is C1=CN=C(C=C1OC(F)F)N . These notations provide a standardized way to represent the molecular structure and are essential for database searches and computational chemistry applications.
Chemical Reactions and Reactivity
4-(Difluoromethoxy)pyridin-2-amine can potentially undergo various chemical reactions, primarily due to the reactivity of both the amino group and the pyridine ring. The compound's reactivity profile makes it valuable as a building block in organic synthesis.
Reactions Involving the Amino Group
The primary amino group at the 2-position of the pyridine ring can participate in numerous reactions common to primary amines:
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N-acylation to form amides 
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N-alkylation to form secondary and tertiary amines 
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Formation of imines via condensation with aldehydes or ketones 
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Diazotization followed by various transformations 
Reactions Involving the Pyridine Ring
The pyridine ring itself can undergo various transformations:
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Electrophilic substitution reactions (though these are typically challenging due to the electron-deficient nature of pyridine) 
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Nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen 
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Coordination to metals through the ring nitrogen 
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Oxidation to form N-oxides 
Reactions Involving the Difluoromethoxy Group
The difluoromethoxy group (−OCHF₂) is generally stable under most conditions but can potentially undergo:
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Hydrolysis under strongly acidic or basic conditions 
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Reduction to form other functional groups 
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Participation in cross-coupling reactions 
The reactivity of 4-(Difluoromethoxy)pyridin-2-amine makes it a versatile intermediate in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications.
Current Research and Future Perspectives
Research on 4-(Difluoromethoxy)pyridin-2-amine and related compounds continues to evolve, with several promising directions for future investigations.
Structure-Activity Relationship Studies
Understanding how the structural features of 4-(Difluoromethoxy)pyridin-2-amine influence its biological activity is crucial for developing more effective derivatives. Future research might focus on:
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The role of the difluoromethoxy group in molecular interactions 
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The influence of the 2-amino group on binding to biological targets 
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The impact of additional substituents on the pyridine ring 
Synthesis Optimization
Developing more efficient and cost-effective synthetic routes for 4-(Difluoromethoxy)pyridin-2-amine could enhance its availability for research and applications. Areas for improvement include:
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Green chemistry approaches to reduce environmental impact 
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Catalytic methods to improve yield and selectivity 
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One-pot synthesis strategies to minimize steps and waste 
Expanding Applications
The potential applications of 4-(Difluoromethoxy)pyridin-2-amine could be expanded through:
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Investigation of its use in materials science 
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Exploration of novel therapeutic targets 
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Development of diagnostic applications 
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